molecular formula C11H19NO4 B13841437 Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate

Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate

Cat. No.: B13841437
M. Wt: 229.27 g/mol
InChI Key: IHGBWHBOIFKAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate is a chemical compound with a complex structure It is characterized by the presence of a methyl ester group, a dimethyl ketone group, and an amino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate typically involves the reaction of 3,3-dimethyl-2-oxobutylamine with methyl 4-oxobutanoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3-dimethyl-2-oxobutyl 2-fluorobenzoate
  • Methyl 4-(3,3-dimethyl-2-oxobutoxy)benzoate
  • N-(3,3-dimethyl-2-oxobutyl)-4-methyl-1-naphthamide

Uniqueness

Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)8(13)7-12-9(14)5-6-10(15)16-4/h5-7H2,1-4H3,(H,12,14)

InChI Key

IHGBWHBOIFKAHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CNC(=O)CCC(=O)OC

Origin of Product

United States

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